Lipophilicity (LogP) Comparison: 5-Bromo-7-methylbenzofuran vs. Non-halogenated 7-Methylbenzofuran
The introduction of a bromine atom at the 5-position substantially increases lipophilicity compared to the non-halogenated parent scaffold. 5-Bromo-7-methylbenzofuran exhibits a calculated LogP of 3.50, which is significantly higher than the LogP of the unsubstituted benzofuran core (approximately 2.08), driven by the hydrophobic contributions of both the bromine and methyl substituents . This LogP value places the compound within the optimal range for oral bioavailability and membrane permeability according to Lipinski's Rule of Five criteria, making it a more drug-like scaffold than less lipophilic, non-brominated analogs.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.50 (5-Bromo-7-methylbenzofuran) |
| Comparator Or Baseline | LogP = 2.08 (unsubstituted benzofuran, reported value) |
| Quantified Difference | ΔLogP = +1.42 (68% increase in lipophilicity) |
| Conditions | Computed LogP using standard algorithms (ALOGPS/ACD/Labs); multiple vendor and database sources |
Why This Matters
The LogP value of 3.50 positions 5-bromo-7-methylbenzofuran in a more favorable lipophilicity range for cell permeability and oral bioavailability compared to non-halogenated benzofurans, directly impacting its utility as a starting scaffold in drug discovery programs.
